N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenyl)acetamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution reactions:
Acylation: The final step involves the acylation of the pyrazole derivative with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
2-Phenyl-4,5-dihydro-1H-imidazole: Studied for its antimicrobial activity.
2-(2-Fluorophenyl)acetamide: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H18FN3O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H18FN3O2/c1-13-18(21-17(24)12-14-8-6-7-11-16(14)20)19(25)23(22(13)2)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
FSFZIDGELCTISS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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